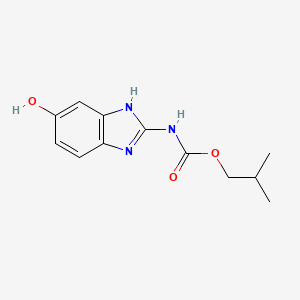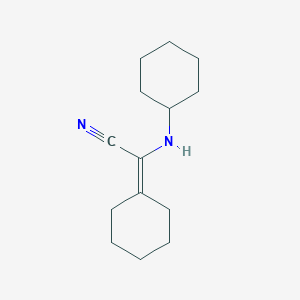
(Cyclohexylamino)(cyclohexylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylamino)(cyclohexylidene)acetonitrile is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of both cyclohexylamino and cyclohexylidene groups attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylamino)(cyclohexylidene)acetonitrile typically involves the reaction of cyclohexanone with acetonitrile in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through a series of extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylamino)(cyclohexylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
(Cyclohexylamino)(cyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Cyclohexylamino)(cyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Cyclohexylaminoacetonitrile
- Cyclohexylideneacetonitrile
- Cyclohexylamine
Comparison: (Cyclohexylamino)(cyclohexylidene)acetonitrile is unique due to the presence of both cyclohexylamino and cyclohexylidene groups, which confer distinct chemical properties.
Properties
CAS No. |
63364-29-4 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(cyclohexylamino)-2-cyclohexylideneacetonitrile |
InChI |
InChI=1S/C14H22N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h13,16H,1-10H2 |
InChI Key |
DLMMCUYZHQIYML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=C2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


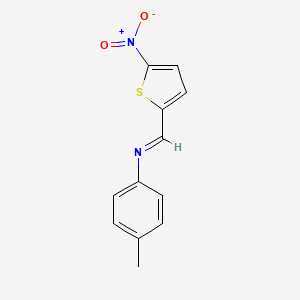

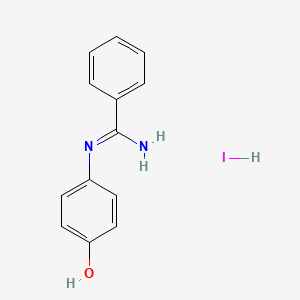
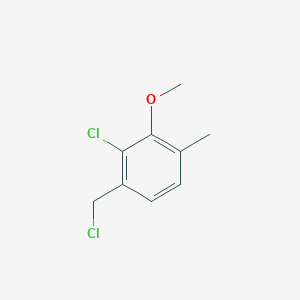
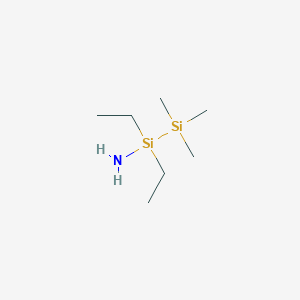
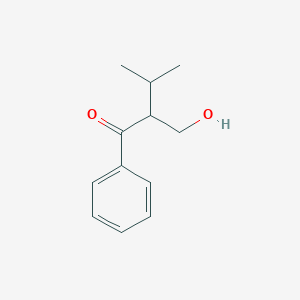
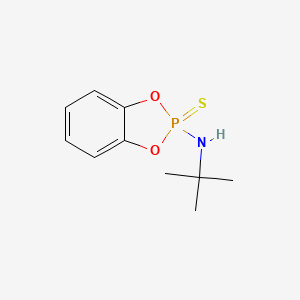
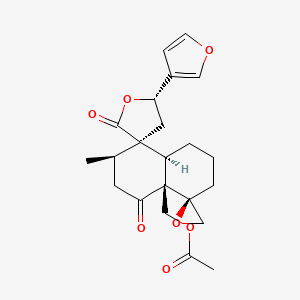
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
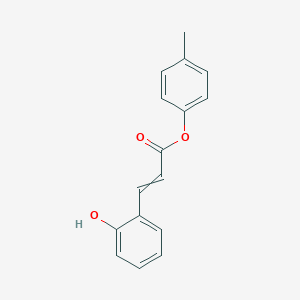
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
